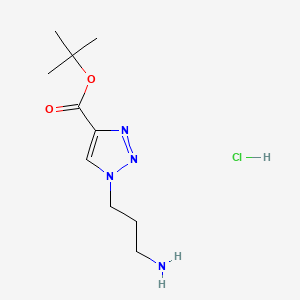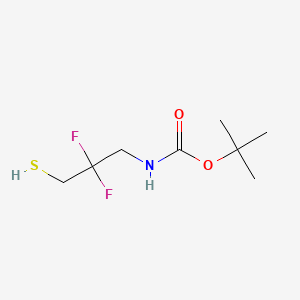![molecular formula C9H9ClF5N B15296319 2,2-Difluoro-2-[2-(trifluoromethyl)phenyl]ethan-1-aminehydrochloride](/img/structure/B15296319.png)
2,2-Difluoro-2-[2-(trifluoromethyl)phenyl]ethan-1-aminehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Difluoro-2-[2-(trifluoromethyl)phenyl]ethan-1-aminehydrochloride is a chemical compound with significant interest in various scientific fields due to its unique structural properties. The presence of both difluoro and trifluoromethyl groups in its structure imparts distinct chemical and physical characteristics, making it valuable for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-2-[2-(trifluoromethyl)phenyl]ethan-1-aminehydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-(trifluoromethyl)benzaldehyde with difluoromethylamine under controlled conditions to form the intermediate 2,2-Difluoro-2-[2-(trifluoromethyl)phenyl]ethan-1-amine. This intermediate is then treated with hydrochloric acid to yield the final product, this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Difluoro-2-[2-(trifluoromethyl)phenyl]ethan-1-aminehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The presence of fluorine atoms makes it susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoro-trifluoromethyl ketones, while reduction can produce various amine derivatives .
Applications De Recherche Scientifique
2,2-Difluoro-2-[2-(trifluoromethyl)phenyl]ethan-1-aminehydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2,2-Difluoro-2-[2-(trifluoromethyl)phenyl]ethan-1-aminehydrochloride involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2-Difluoro-2-[2-(trifluoromethyl)phenyl]acetic acid
- 2,2-Difluoro-2-[2-(trifluoromethyl)phenyl]ethanol
- 2,2-Difluoro-2-[2-(trifluoromethyl)phenyl]ethanone
Uniqueness
Compared to similar compounds, 2,2-Difluoro-2-[2-(trifluoromethyl)phenyl]ethan-1-aminehydrochloride is unique due to its amine group, which imparts distinct chemical reactivity and biological activity. The combination of difluoro and trifluoromethyl groups further enhances its stability and lipophilicity, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C9H9ClF5N |
|---|---|
Poids moléculaire |
261.62 g/mol |
Nom IUPAC |
2,2-difluoro-2-[2-(trifluoromethyl)phenyl]ethanamine;hydrochloride |
InChI |
InChI=1S/C9H8F5N.ClH/c10-8(11,5-15)6-3-1-2-4-7(6)9(12,13)14;/h1-4H,5,15H2;1H |
Clé InChI |
JHBJAQQNLNXJTR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(CN)(F)F)C(F)(F)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Azaspiro[3.3]heptan-5-one, 4-methylbenzene-1-sulfonic acid](/img/structure/B15296256.png)
![[1-(Pyrrolidin-1-yl)cyclopropyl]methanol hydrochloride](/img/structure/B15296266.png)


![rac-2-[(1R,5R,6R)-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.2.1]octan-6-yl]acetic acid](/img/structure/B15296289.png)






